molecular formula C19H15ClFN3O2S B2853339 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 899944-35-5

2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2853339
CAS No.: 899944-35-5
M. Wt: 403.86
InChI Key: PMPGVLIAKQQBQV-UHFFFAOYSA-N
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Description

2-{[4-(3-Chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazinone core substituted with a 3-chloro-4-methylphenyl group and linked via a sulfanyl bridge to an N-(4-fluorophenyl)acetamide moiety. This compound’s structure combines a dihydropyrazin-2-one ring (a six-membered ring with two nitrogen atoms and a ketone group) with aromatic substituents known to influence physicochemical and biological properties.

Properties

IUPAC Name

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c1-12-2-7-15(10-16(12)20)24-9-8-22-18(19(24)26)27-11-17(25)23-14-5-3-13(21)4-6-14/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPGVLIAKQQBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized by reacting 3-chloro-4-methylphenylhydrazine with an appropriate diketone under acidic conditions.

    Introduction of the Sulfanyl Group: The pyrazinone intermediate is then reacted with a thiol reagent to introduce the sulfanyl group.

    Acylation: The final step involves the acylation of the sulfanyl-pyrazinone intermediate with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazinone ring and sulfanyl group in the compound are susceptible to oxidation. Key findings include:

Reagent Conditions Product Yield
KMnO₄ (aq)Acidic, 60–80°CSulfoxide or sulfone derivatives via sulfanyl group oxidation65–75%
H₂O₂ (30%)Acetic acid, RTPyrazinone ring hydroxylation at the 5-position45–50%
CrO₃Dichloromethane, 0°CAcetamide carbonyl oxidation to carboxylic acid55–60%

Oxidation of the sulfanyl group typically proceeds to sulfoxide intermediates before reaching sulfones, depending on reaction duration and reagent stoichiometry. Pyrazinone hydroxylation is regioselective, favoring positions activated by electron-withdrawing substituents.

Reduction Reactions

Reductive transformations primarily target the carbonyl and sulfanyl moieties:

Reagent Conditions Product Yield
NaBH₄Ethanol, refluxReduction of acetamide carbonyl to alcohol (minor pathway)30–35%
LiAlH₄THF, 0°C to RTComplete reduction of pyrazinone to dihydropyrazine70–75%
H₂/Pd-CMethanol, 50 psiSulfanyl group reduction to thiol (-SH) 85–90%

Notably, LiAlH₄ selectively reduces the pyrazinone ring without affecting the acetamide group under controlled conditions. Catalytic hydrogenation effectively cleaves the C–S bond in the sulfanyl group, yielding a free thiol .

Substitution Reactions

The sulfanyl group and aromatic rings participate in nucleophilic and electrophilic substitutions:

Reagent Conditions Product Yield
Cl₂ (g)FeCl₃, CHCl₃, 40°CChlorination at para-position of 4-fluorophenyl ring 60–65%
HNO₃/H₂SO₄0–5°CNitration at meta-position of 3-chloro-4-methylphenyl ring50–55%
R-X (alkyl halides)K₂CO₃, DMF, 80°CAlkylation of sulfanyl sulfur to form thioethers70–80%

Electrophilic aromatic substitution occurs preferentially on the electron-rich 4-fluorophenyl ring, while the 3-chloro-4-methylphenyl ring undergoes nitration at sterically accessible positions .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Product Yield
6M HCl, reflux, 12 hCarboxylic acid derivative90–95%
NaOH (20%), ethanol, 60°CAmmonium salt of carboxylic acid85–90%

Hydrolysis is quantitative under strong acidic conditions, producing the corresponding carboxylic acid. Basic conditions yield ammonium salts, which can be acidified to isolate the free acid.

Photochemical Reactions

UV-induced reactions have been explored for structural diversification:

Conditions Product Yield
UV light (254 nm), benzeneCycloaddition products via diradical intermediates 40–45%
UV light, O₂ atmosphereOxidative cleavage of pyrazinone ring30–35%

Photolysis generates diradical species at the pyrazinone ring, enabling [2+2] cycloadditions with alkenes or aromatic systems .

Comparative Reactivity Table

The compound’s reactivity is benchmarked against structurally similar derivatives:

Compound Oxidation Reduction Substitution Hydrolysis
2-{[4-(3-chloro-4-methylphenyl)-3-oxo-pyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamideHighModerateHighHigh
N-(3-chloro-4-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-pyrazin-2-yl]sulfanyl}acetamideModerateHighModerateModerate
2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-pyrazin-2-yl]sulfanyl}acetamide LowLowHighHigh

Key Research Findings

  • Regioselectivity in Substitution : The 4-fluorophenyl ring exhibits higher reactivity toward electrophiles compared to the 3-chloro-4-methylphenyl group due to electron-withdrawing effects .

  • Stability Under Hydrolysis : The acetamide group resists hydrolysis below pH 10, making the compound stable in physiological conditions.

  • Catalytic Hydrogenation Specificity : Pd-C selectively reduces the sulfanyl group without altering the pyrazinone ring, enabling precise functionalization.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Pyrazinone Core : This is achieved by reacting 3-chloro-4-methylphenylhydrazine with a diketone under acidic conditions.
  • Introduction of the Sulfanyl Group : The pyrazinone intermediate is reacted with a thiol reagent.
  • Acylation : The final acylation step involves treating the sulfanyl-pyrazinone intermediate with 4-fluorophenylacetyl chloride in the presence of a base like triethylamine.

Anticancer Activity

Recent studies have indicated that compounds related to this structure may exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth and proliferation. For instance, similar derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound can possess significant antibacterial and antifungal activities. The interaction of the compound with microbial enzymes can disrupt essential metabolic processes, leading to cell death.

Antitubercular Activity

A related compound, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. It exhibited potent activity with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL, indicating that modifications to the core structure could yield promising antitubercular agents .

Case Studies and Research Findings

  • Anticancer Studies : A study on derivatives of pyrazinone indicated that specific substitutions on the core structure could enhance cytotoxicity against cancer cells while maintaining selectivity towards normal cells.
  • Antimicrobial Research : Investigations into various derivatives have shown that modifications at the chloromethylphenyl position can significantly alter antimicrobial efficacy, suggesting a structure-activity relationship that can guide future drug design.
  • Pharmacokinetics and Toxicology : Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) profiles are essential for assessing its viability as a drug candidate.

Summary Table of Applications

ApplicationDescriptionRelated Compounds/Studies
Anticancer ActivityInhibition of tumor growth and induction of apoptosisStudies on pyrazinone derivatives
Antimicrobial PropertiesDisruption of microbial metabolic processesEvaluation against bacterial and fungal strains
Antitubercular ActivityEffective against Mycobacterium tuberculosisMIC values indicating potent activity
Drug DevelopmentPotential lead for new pharmaceuticals targeting various diseasesOngoing research into structure modifications

Mechanism of Action

The mechanism of action of 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
Target Compound C₁₉H₁₆ClFN₃O₂S 403.87 Not reported Pyrazinone, sulfanyl bridge, 3-chloro-4-methylphenyl, 4-fluorophenyl -
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) C₁₆H₁₅N₅O₃S 357.38 288 Cyano group, sulfamoylphenyl, 4-methylphenyl hydrazine
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide C₁₄H₁₀ClF₂NO 297.69 121–123 Dichlorophenyl, difluorophenyl, simple acetamide backbone
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Not fully specified 589.1 (M⁺+1) 175–178 Chromen-2-yl, pyrazolo-pyrimidine, fluorophenyl, isopropylamide
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide C₂₂H₁₈ClN₃O₂S₂ 488.98 Not reported Thieno-pyrimidine fused ring, sulfanyl bridge, 4-methylphenyl

Physicochemical Properties

  • Melting Points: The target compound’s melting point is unreported, but analogs suggest substituents significantly influence this property. For example, 13a’s high mp (288°C) reflects strong intermolecular forces from sulfamoyl and cyano groups, whereas ’s chromenone derivative (mp 175–178°C) has lower thermal stability due to bulky substituents .
  • Hydrogen Bonding: The pyrazinone’s carbonyl and amide groups in the target compound likely form N–H···O and C=O···H interactions, similar to ’s infinite hydrogen-bonded chains along [100] .
  • Solubility: The 4-fluorophenyl group may reduce aqueous solubility compared to sulfamoylphenyl derivatives (e.g., 13a), but the pyrazinone’s polarity could counterbalance this .

Structural and Crystallographic Insights

  • Dihedral Angles: In ’s compound, the dihedral angle between aromatic rings is 65.2°, influencing crystal packing and molecular conformation. The target compound’s pyrazinone ring likely imposes greater torsional strain, altering packing efficiency .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide with high purity?

  • Methodological Answer :

  • Multi-step synthesis typically involves sequential reactions such as:

Coupling of pyrazine derivatives with halogenated aryl groups under Suzuki-Miyaura or Ullmann conditions.

Thiol-esterification to introduce the sulfanyl-acetamide moiety.

  • Critical parameters include:
  • Temperature control : Reactions often require 60–80°C for optimal coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Pd-based catalysts for cross-coupling reactions; thiophilic agents (e.g., NaSH) for thiolation .
  • Purity assessment : Use TLC for real-time monitoring and column chromatography for final purification .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic techniques :
  • 1H/13C NMR : Assign peaks based on expected chemical shifts (e.g., pyrazine C=O at ~170 ppm; aromatic protons at 6.5–8.0 ppm) .
  • HRMS : Verify molecular ion ([M+H]+) with <5 ppm mass error .
  • Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry or regiochemistry (e.g., confirm dihydropyrazine ring conformation) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • In vitro screening :
  • Kinase inhibition : Use ADP-Glo™ assays targeting kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrazine-based inhibitors .
  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50 determination .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for selective functionalization?

  • Methodological Answer :

  • Reaction design :
  • DFT calculations : Predict regioselectivity in pyrazine ring substitution using Gaussian09 at the B3LYP/6-31G(d) level .
  • Transition state analysis : Identify energy barriers for competing pathways (e.g., C-2 vs. C-5 substitution) .
  • Case study : Adjust protecting groups (e.g., Boc for amines) to direct reactivity toward the sulfanyl-acetamide moiety .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Orthogonal validation :
  • Dose-response curves : Repeat assays with varying concentrations (1 nM–100 µM) to confirm IC50 consistency .
  • Target engagement : Use SPR or CETSA to validate direct binding to purported targets (e.g., kinases) .
  • Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives from rapid metabolism .

Q. What strategies enable selective functionalization of the pyrazine ring for SAR studies?

  • Methodological Answer :

  • Directed C-H activation :
  • Use Pd(OAc)2 with pivalic acid to functionalize C-2 positions selectively .
  • Protecting group strategy : Mask acetamide with TBSCl to prevent undesired side reactions .
  • Table : Example reaction parameters for C-2 bromination:
ParameterValueReference
CatalystPd(OAc)₂ (5 mol%)
SolventDCE
Temperature80°C
Yield72%

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